![molecular formula C20H16O6 B037512 Sophoraisoflavone A CAS No. 117204-81-6](/img/structure/B37512.png)
Sophoraisoflavone A
Overview
Description
Sophoraisoflavone A is a potential MRP inhibitor . It is also an inhibitor of germ tube growth in the AM fungus Gigaspora margarita . It has shown inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .
Molecular Structure Analysis
Sophoraisoflavone A has a molecular formula of C20H16O6 . Its average mass is 352.337 Da and its monoisotopic mass is 352.094696 Da . The molecule has a density of 1.4±0.1 g/cm3 .
Physical And Chemical Properties Analysis
Sophoraisoflavone A has a boiling point of 611.2±55.0 °C at 760 mmHg . It has a molar refractivity of 92.6±0.3 cm3 . The molecule has a polar surface area of 96 Å2 and a molar volume of 244.1±3.0 cm3 .
Scientific Research Applications
Inhibition of Protein Oxidative Modification
Sophoraisoflavone A has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro . This suggests that it could potentially be used in the treatment of diseases related to protein oxidation.
Antioxidant Activity
The compound has demonstrated strong antioxidant activity . Antioxidants are crucial for health as they neutralize harmful free radicals in the body, which can prevent a variety of diseases.
Neuroprotective Effects
Given its inhibitory effects on protein oxidative modification in the brain, Sophoraisoflavone A may have neuroprotective properties . This could make it a potential candidate for the treatment of neurodegenerative diseases.
Anti-inflammatory Properties
Sophoraisoflavone A has been used as an anti-inflammatory drug in China . Anti-inflammatory drugs are used to reduce inflammation and can be used in the treatment of conditions like arthritis.
Potential Treatment for Wilson’s Disease
The compound’s ability to inhibit copper-induced generation of oxygen free-radical species suggests it could be used in the treatment of Wilson’s disease , a rare genetic disorder characterized by excess copper stored in various body tissues.
Research Tool in Biochemical Studies
Due to its various biological activities, Sophoraisoflavone A can be used as a research tool in biochemical studies . For example, it can be used to study the mechanisms of protein oxidation and the role of antioxidants in health and disease.
Safety and Hazards
Mechanism of Action
Sophoraisoflavone A is a natural product that can be isolated from Glycyrrhiza inflate . It has been shown to have significant biological activity, particularly in relation to its interaction with certain proteins and its role in oxidative stress .
Target of Action
Sophoraisoflavone A is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway.
Mode of Action
Sophoraisoflavone A interacts with its target, PTP1B, by binding to the enzyme and inhibiting its activity . This inhibition can affect the downstream signaling pathways that the enzyme is involved in, leading to changes in cellular function.
Biochemical Pathways
The inhibition of PTP1B by Sophoraisoflavone A can affect several biochemical pathways. For instance, PTP1B plays a role in the insulin signaling pathway, so its inhibition could potentially impact glucose metabolism. Additionally, Sophoraisoflavone A has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .
Result of Action
The inhibition of PTP1B by Sophoraisoflavone A can lead to changes in cellular function. For example, it may impact glucose metabolism by affecting the insulin signaling pathway. Additionally, its inhibitory effects on copper-induced protein oxidative modification suggest that it may have a role in protecting against oxidative stress .
properties
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRQWKYWXHAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoraisoflavone A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Sophoraisoflavone A?
A1: Research suggests that Sophoraisoflavone A possesses several notable biological activities:
- Antioxidant Activity: Studies show that Sophoraisoflavone A exhibits strong antioxidant properties, effectively inhibiting lipid peroxidation induced by superoxide radicals. This activity is comparable to the effects of superoxide dismutase. [, , ]
- Anti-inflammatory Activity: Sophoraisoflavone A demonstrates anti-inflammatory effects by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. []
- MRP-like Activity Inhibition: Sophoraisoflavone A inhibits MRP-mediated efflux of 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) from human erythrocytes. Its inhibitory potency (IC50 of 15-25 μM) is comparable to indomethacin and significantly greater than probenecid. []
Q2: Has the structure-activity relationship (SAR) of Sophoraisoflavone A been investigated?
A2: While detailed SAR studies specifically focusing on Sophoraisoflavone A are limited in the provided literature, some insights can be gleaned from comparative studies with other isoflavones:
- A study investigating the inhibitory effects of licoisoflavones A and B (structurally similar to Sophoraisoflavone A) on copper-ion-induced protein oxidative modification suggests that the presence and position of hydroxyl groups on the isoflavone skeleton might play a crucial role in their antioxidant activity. []
- Research on the MRP-like activity inhibition of various isoflavones, including Sophoraisoflavone A, hints at the importance of specific structural features (e.g., hydroxyl groups, prenyl groups) for interacting with the MRP transporter. []
Q3: What analytical techniques have been employed to identify and quantify Sophoraisoflavone A?
A3: Several analytical methods have been utilized in the research:
- Isolation & Purification: Techniques like column chromatography using materials such as Diaion HP-20, Sephadex LH-20, and Toyopearl HW-40, alongside preparative HPLC, have been used to isolate Sophoraisoflavone A. [, ]
- Structure Elucidation: Sophoraisoflavone A's structure was confirmed through spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. []
- Quantification: The concentration and purity of Sophoraisoflavone A in plant extracts and formulations are typically determined using high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, ]
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